molecular formula C17H18N2O5S B412348 1-[4-(4-NITROPHENOXY)BENZENESULFONYL]PIPERIDINE

1-[4-(4-NITROPHENOXY)BENZENESULFONYL]PIPERIDINE

Cat. No.: B412348
M. Wt: 362.4g/mol
InChI Key: FBMRZUPLOAPHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Nitrophenoxy)benzenesulfonyl]piperidine is a complex organic compound with the molecular formula C17H18N2O5S and a molecular weight of 362.4 g/mol. This compound is known for its unique structural features, which include a piperidine ring, a nitrophenoxy group, and a benzenesulfonyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied in organic synthesis for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like 1-[4-(4-Nitrophenoxy)benzenesulfonyl]piperidine.

Chemical Reactions Analysis

1-[4-(4-Nitrophenoxy)benzenesulfonyl]piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(4-Nitrophenoxy)benzenesulfonyl]piperidine is used in various scientific research fields, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the study of biological pathways and interactions due to its ability to interact with specific molecular targets.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-Nitrophenoxy)benzenesulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[4-(4-Nitrophenoxy)benzenesulfonyl]piperidine can be compared with other similar compounds, such as:

    4-Piperidino-Piperidine: This compound also contains a piperidine ring and is used in various scientific research applications.

    Pyrrolidine Derivatives: These compounds contain a pyrrolidine ring and are used in drug discovery and development.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18N2O5S

Molecular Weight

362.4g/mol

IUPAC Name

1-[4-(4-nitrophenoxy)phenyl]sulfonylpiperidine

InChI

InChI=1S/C17H18N2O5S/c20-19(21)14-4-6-15(7-5-14)24-16-8-10-17(11-9-16)25(22,23)18-12-2-1-3-13-18/h4-11H,1-3,12-13H2

InChI Key

FBMRZUPLOAPHLO-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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